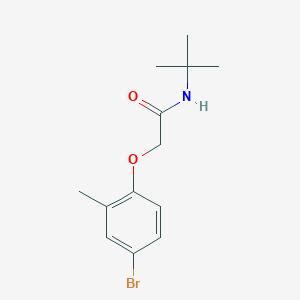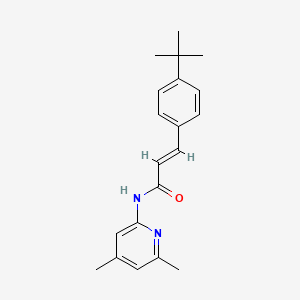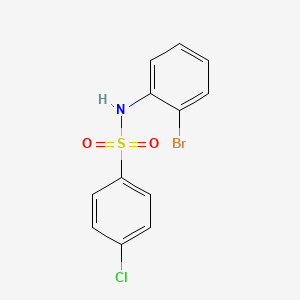
1-phenyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as Chalcone, is a naturally occurring compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Chalcone is a yellow crystalline solid that belongs to the family of flavonoids and is widely distributed in various plant species.
作用机制
Chalcone exerts its pharmacological effects through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and regulation of gene expression. Chalcone has been shown to inhibit the activity of enzymes involved in inflammation, such as COX-2 and lipoxygenase (LOX). Chalcone has also been shown to modulate the activity of various signaling pathways involved in cell proliferation, differentiation, and apoptosis, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
Chalcone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). Chalcone has also been shown to scavenge free radicals and protect against oxidative stress.
实验室实验的优点和局限性
Chalcone has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. Chalcone can be synthesized through various methods, and its purity can be easily determined through spectroscopic analysis. However, chalcone also has some limitations for lab experiments, including its poor solubility in water and its susceptibility to degradation under certain conditions.
未来方向
There are several future directions for the study of chalcone, including the development of chalcone-based drugs for the treatment of various diseases, the investigation of the structure-activity relationship of chalcone derivatives, and the exploration of the potential synergistic effects of chalcone with other compounds. Chalcone-based drugs have the potential to be used for the treatment of various diseases, including cancer, inflammation, and diabetes. The investigation of the structure-activity relationship of chalcone derivatives can provide insights into the pharmacophore of chalcone and facilitate the design of more potent and selective chalcone derivatives. The exploration of the potential synergistic effects of chalcone with other compounds can lead to the development of novel combination therapies with enhanced efficacy and reduced toxicity.
In conclusion, chalcone is a naturally occurring compound with potential therapeutic properties that has gained significant attention in the field of medicinal chemistry. Chalcone has been extensively studied for its anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Chalcone exerts its pharmacological effects through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and regulation of gene expression. Chalcone has several advantages for lab experiments, including its low toxicity, high stability, and easy availability, but also has some limitations. There are several future directions for the study of chalcone, including the development of chalcone-based drugs, the investigation of the structure-activity relationship of chalcone derivatives, and the exploration of the potential synergistic effects of chalcone with other compounds.
合成方法
Chalcone can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Knoevenagel condensation. Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst to form chalcone. Aldol condensation involves the reaction of an aldehyde with a ketone to form an aldol, which then undergoes dehydration to form chalcone. Knoevenagel condensation involves the reaction of an aldehyde with a β-dicarbonyl compound in the presence of a base catalyst to form chalcone.
科学研究应用
Chalcone has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Chalcone has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Chalcone has also been shown to scavenge free radicals and protect against oxidative stress.
属性
IUPAC Name |
(5Z)-1-phenyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-17-16(13-7-10-14-8-3-1-4-9-14)18(23)21(19(24)20-17)15-11-5-2-6-12-15/h1-13H,(H,20,22,24)/b10-7+,16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXDMRSXWPMFJU-SBFJKYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)

![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)
![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)




![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)